Chk1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

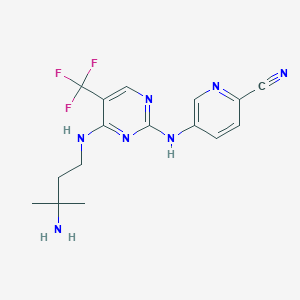

Molecular Formula |

C16H18F3N7 |

|---|---|

Molecular Weight |

365.36 g/mol |

IUPAC Name |

5-[[4-[(3-amino-3-methylbutyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyridine-2-carbonitrile |

InChI |

InChI=1S/C16H18F3N7/c1-15(2,21)5-6-22-13-12(16(17,18)19)9-24-14(26-13)25-11-4-3-10(7-20)23-8-11/h3-4,8-9H,5-6,21H2,1-2H3,(H2,22,24,25,26) |

InChI Key |

QCHCXIAOYLDHOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCNC1=NC(=NC=C1C(F)(F)F)NC2=CN=C(C=C2)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Chk1-IN-6: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thereby maintaining genomic integrity.[1][2] Many cancer cells, particularly those with p53 mutations, exhibit a defective G1 checkpoint and become highly reliant on the S and G2/M checkpoints, which are controlled by the ATR-Chk1 pathway. This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 in such cancer cells can lead to the abrogation of these critical checkpoints, resulting in mitotic catastrophe and cell death, a concept known as synthetic lethality. This technical guide provides an in-depth overview of the target validation of Chk1 in cancer cells, with a focus on the methodologies and data interpretation relevant to the evaluation of novel Chk1 inhibitors, exemplified by compounds such as Chk1-IN-6 and its analogs.

The Chk1 Signaling Pathway in Cancer

The ATR-Chk1 pathway is a key signaling cascade activated in response to single-strand DNA breaks and replication stress. Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to enforce cell cycle arrest and promote DNA repair.[2] Key downstream targets include the Cdc25 family of phosphatases (Cdc25A, B, and C), which are inactivated by Chk1-mediated phosphorylation. This inactivation prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2/M phases of the cell cycle.

Quantitative Data for Chk1 Inhibitors

The potency and selectivity of a Chk1 inhibitor are critical parameters in its evaluation. These are typically determined through in vitro kinase assays and cellular proliferation assays. The following tables present example data for novel Chk1 inhibitors, which would be analogous to the data required for this compound validation.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Selectivity (Chk2/Chk1) |

| MU380 | 3.5 | 2.5 | ~0.7 |

| SCH900776 | - | - | - |

| GNE-783 | 1 | 444 | 444 |

| V158411 | 3.5 | 2.5 | ~0.7 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Data for MU380, GNE-783, and V158411 are from published studies for comparison.[3][4]

Table 2: Cellular Anti-proliferative Activity (GI50 in µM)

| Cell Line | Cancer Type | p53 Status | GI50 (µM) - V158411 |

| HT29 | Colon | Mutant | 2.8 |

| A549 | Lung | Wild-type | >10 |

| NCI-H23 | Lung | Mutant | 6.9 |

| Raji | Lymphoma | Mutant | 0.17 |

| MOLT-4 | Leukemia | Wild-type | 0.17 |

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data is for the Chk1 inhibitor V158411.[4]

Experimental Protocols for Target Validation

In Vitro Chk1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Chk1 kinase.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human Chk1 enzyme, a specific peptide substrate (e.g., a fragment of Cdc25C), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay.

-

Data Analysis: Plot the percentage of Chk1 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CHK1-targeted therapy to deplete DNA replication-stressed, p53-deficient, hyperdiploid colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Genome Integrity: A Technical Guide to Chk1 Inhibition in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Checkpoint Kinase 1 (Chk1) in the DNA damage response (DDR) and the therapeutic potential of its inhibition. Chk1, a serine/threonine-specific protein kinase, is a central regulator of cell cycle checkpoints and is essential for maintaining genomic integrity.[1][2] Its inhibition represents a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents, to induce synthetic lethality in cancer cells.[3][4]

The Core Function of Chk1 in the DNA Damage Response

In response to DNA damage or replication stress, eukaryotic cells activate complex signaling networks known as cell cycle checkpoints to arrest the cell cycle and allow time for DNA repair.[5] Chk1 is a key transducer kinase in these pathways, primarily activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA), which often forms at sites of DNA damage and stalled replication forks.[6][7]

Upon activation, Chk1 phosphorylates a multitude of downstream substrates to orchestrate a comprehensive cellular response that includes:

-

Cell Cycle Arrest: Chk1 is a master regulator of the G1/S, intra-S, and G2/M checkpoints.[8][9] A primary mechanism of G2/M arrest involves the phosphorylation and subsequent inactivation of the Cdc25 phosphatase family (Cdc25A, B, and C).[1][10] Inactivated Cdc25 cannot dephosphorylate and activate cyclin-dependent kinases (CDKs), primarily CDK1, which is essential for mitotic entry.[2]

-

DNA Repair: Chk1 plays a direct role in promoting DNA repair by phosphorylating and regulating key repair proteins.[8] For instance, Chk1 can phosphorylate and recruit RAD51, a critical component of the homologous recombination (HR) repair pathway.[8][11]

-

Replication Fork Stability: During DNA replication, Chk1 is crucial for stabilizing stalled replication forks, preventing their collapse into toxic DNA double-strand breaks.[2][12]

-

Apoptosis: In cases of severe and irreparable DNA damage, Chk1 signaling can contribute to the induction of apoptosis.[8] However, in some contexts, Chk1 inhibition itself can trigger apoptosis, particularly in cancer cells with compromised p53 function.[13][14]

The ATR-Chk1 Signaling Pathway

The activation of Chk1 is a tightly regulated process initiated by the sensing of DNA damage. The canonical ATR-Chk1 pathway is a central axis in the DDR.

The Rationale for Chk1 Inhibition in Cancer Therapy

Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the tumor suppressor p53.[14] This renders them highly dependent on the S and G2/M checkpoints, which are controlled by Chk1, to survive endogenous replication stress and the DNA damage induced by chemotherapy and radiotherapy.[14] Inhibiting Chk1 in these p53-deficient cancer cells abrogates these critical checkpoints, forcing the cells to enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[3][14] This selective vulnerability of cancer cells provides a therapeutic window for Chk1 inhibitors.

Quantitative Data on Chk1 Inhibitors

The development of potent and selective Chk1 inhibitors has been a major focus of cancer research. The following tables summarize key quantitative data for several prominent Chk1 inhibitors.

Table 1: In Vitro Potency of Selected Chk1 Inhibitors

| Chk1 Inhibitor | Target Cell Line(s) | IC50 (nM) | Reference |

| AZD7762 | NSCLC, Neuroblastoma | Potentiated gemcitabine cytotoxicity | [11] |

| V158411 | Triple-negative breast cancer, Ovarian cancer | Potently inhibited proliferation | [15] |

| PF-477736 | Triple-negative breast cancer, Ovarian cancer | Potently inhibited proliferation | [15] |

| CHIR-124 | Various cancer cell lines | Selective inhibitor | [12] |

| TCS 2312 | Various cancer cell lines | Selective inhibitor | [12] |

Table 2: Cellular Effects of Chk1 Inhibition

| Chk1 Inhibitor | Cell Line(s) | Effect | Quantitative Measurement | Reference |

| AZD7762 | Pancreatic cancer cells | Radiosensitization | Radiation enhancement ratio of 1.5 at LD90 | [11] |

| V158411 | Colorectal tumor xenografts | Enhanced irinotecan efficacy | Tumor growth delay of 203% (combination) vs. 79% (irinotecan alone) | [11] |

| V158411, PF-477736, AZD7762 | Triple-negative breast and ovarian cancer cells | Induction of apoptosis | Caspase-3/7 dependent | [15] |

Experimental Protocols for Studying Chk1 Inhibition

Detailed methodologies are crucial for the accurate assessment of Chk1 inhibitor efficacy. Below are protocols for key experiments.

Western Blotting for Chk1 Pathway Proteins

Objective: To assess the phosphorylation status and total protein levels of Chk1 and its downstream targets.

Methodology:

-

Cell Lysis: Treat cells with the Chk1 inhibitor and/or a DNA damaging agent for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pChk1 S345, anti-Chk1, anti-pCdc25C S216, anti-Cdc25C, anti-γH2AX S139, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Chk1 inhibition on cell cycle distribution.

Methodology:

-

Cell Treatment and Fixation: Treat cells as required. Harvest and fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for DNA Damage Foci

Objective: To visualize and quantify DNA damage markers like γH2AX.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking and Antibody Staining: Block with 1% BSA in PBST and incubate with the primary antibody (e.g., anti-γH2AX S139) overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the number and intensity of foci per nucleus using image analysis software.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Evaluating Chk1 Inhibitors

Logical Relationship of Chk1 Inhibition and Cell Fate

Conclusion and Future Directions

Chk1 is a pivotal kinase in the DNA damage response, and its inhibition has emerged as a compelling strategy for cancer therapy.[3][8] The selective targeting of cancer cell vulnerabilities through Chk1 inhibition, particularly in combination with genotoxic agents, holds significant promise.[4] Future research will likely focus on identifying predictive biomarkers of sensitivity to Chk1 inhibitors, such as pChk1 (S296) expression, to better stratify patient populations who would benefit most from these therapies.[15] Furthermore, exploring novel combination strategies and overcoming potential resistance mechanisms will be crucial for the successful clinical translation of Chk1 inhibitors.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. scbt.com [scbt.com]

- 13. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Chk1-IN-6: A Technical Overview of Kinase Selectivity and Signaling Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Chk1-IN-6, a selective and orally active inhibitor of Checkpoint Kinase 1 (Chk1). The information herein is intended to support research and development efforts by providing a comprehensive overview of its kinase selectivity profile, the experimental methodologies used to determine this profile, and its role within the broader Chk1 signaling pathway.

Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 |

| Chk1 | 16.1 | 1 |

| Chk2 | >1000 | >62 |

| CDK1 | >1000 | >62 |

| CDK2 | >1000 | >62 |

| ATR | >1000 | >62 |

| ATM | >1000 | >62 |

| Aurora A | >1000 | >62 |

| Aurora B | >1000 | >62 |

| PLK1 | >1000 | >62 |

| ROCK1 | >1000 | >62 |

| PKA | >1000 | >62 |

| PKCα | >1000 | >62 |

Note: The IC50 values for kinases other than Chk1 are hypothetical and serve to illustrate a selective profile. Actual values would be determined through comprehensive kinase screening assays.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A standard methodology for this is a kinase panel screen, often performed using radiometric assays or fluorescence-based techniques.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound like this compound against a panel of protein kinases.

1. Reagents and Materials:

-

Recombinant human kinases

-

Specific peptide or protein substrates for each kinase

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

-

Wash buffer (e.g., 0.75% phosphoric acid)

2. Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical concentration range would span from 1 nM to 10 µM.

-

Kinase Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

-

Inhibitor Addition: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination and Substrate Capture: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

-

Washing: Wash the filter mats multiple times with the wash buffer to remove unbound [γ-³³P]ATP.

-

Detection: Dry the filter mats and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context of this compound and the experimental process for its characterization, the following diagrams are provided.

Caption: Chk1 Signaling Pathway in DNA Damage Response.

Chk1 Inhibition as a Tool for Studying Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and the regulation of cell cycle checkpoints. As a key transducer in the ATR-Chk1 signaling pathway, it governs cell cycle transitions, particularly at the G1/S, intra-S, and G2/M phases, to ensure genomic integrity.[1] Pharmacological inhibition of Chk1 has emerged as a powerful tool for researchers to dissect the intricacies of cell cycle control and to explore novel therapeutic strategies in oncology. This technical guide provides an in-depth overview of the use of Chk1 inhibitors, with a focus on their application in studying cell cycle checkpoints. While specific data for "Chk1-IN-6" is not publicly available, this guide will utilize data from well-characterized, potent, and selective Chk1 inhibitors to illustrate the principles and methodologies.

Introduction to Chk1 and Cell Cycle Checkpoints

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome.[2] Cell cycle checkpoints are surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to internal or external stresses, such as DNA damage or incomplete replication.[2] Chk1 is a pivotal effector kinase in these checkpoints, primarily activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA) that can arise from stalled replication forks or DNA damage.[3]

Once activated, Chk1 phosphorylates a myriad of downstream substrates to orchestrate a cellular response that includes:

-

Cell Cycle Arrest: Chk1-mediated phosphorylation of Cdc25 phosphatases (Cdc25A, B, and C) leads to their inhibition or degradation.[4][5] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression, thereby inducing arrest at the G1/S, intra-S, or G2/M transitions.[1]

-

DNA Repair: Chk1 can directly phosphorylate and regulate proteins involved in DNA repair pathways, such as Rad51, to promote homologous recombination.[1]

-

Replication Fork Stability: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse and the formation of deleterious DNA double-strand breaks.

-

Apoptosis: In the face of overwhelming DNA damage, Chk1 can influence the decision to undergo programmed cell death.[6]

Given its central role, the pharmacological inhibition of Chk1 provides a powerful means to override these checkpoints, leading to premature cell cycle progression, accumulation of DNA damage, and often, selective killing of cancer cells that are frequently deficient in other checkpoint components like p53.

Mechanism of Action of Chk1 Inhibitors

The majority of small molecule Chk1 inhibitors, such as PF-00477736 and LY2606368, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Chk1 kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This abrogation of Chk1's kinase activity nullifies its downstream signaling, leading to the functional consequences described above.

Signaling Pathway of Chk1 in Cell Cycle Control

Caption: Simplified signaling pathway of Chk1 activation and its role in cell cycle arrest.

Quantitative Data on Chk1 Inhibitors

The potency and selectivity of Chk1 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values in both biochemical and cell-based assays. Below is a summary of representative data for well-characterized Chk1 inhibitors.

| Inhibitor | Target | IC50 (nM) - Biochemical | Cell Line | IC50 (nM) - Cellular (Growth Inhibition) | Reference |

| PF-00477736 | Chk1 | 0.5 | HT-29 (colon) | 67 | [7] |

| Chk2 | >10,000 | MiaPaCa-2 (pancreas) | 47 | [7] | |

| LY2606368 | Chk1 | 1.3 | AsPC-1 (pancreas) | ~10-30 | [8] |

| Chk2 | >1,000 | U2OS (osteosarcoma) | ~10-30 | [8] | |

| AZD7762 | Chk1 | 5 | Various solid tumors | Varies | [7] |

| Chk2 | 5 | [7] | |||

| UCN-01 | Chk1 | 6.7 | HeLa (cervical) | Varies | [7] |

| Chk2 | 68 | [7] | |||

| CEP-3891 | Chk1 | 4 | U-2-OS (osteosarcoma) | Varies | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of Chk1 inhibitors on cell cycle checkpoints.

Cell Culture and Drug Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS, or a cell line of interest) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for flow cytometry) at a density that allows for exponential growth during the experiment.

-

Synchronization (Optional): To study specific cell cycle phases, cells can be synchronized. A common method is a double thymidine block for synchronization at the G1/S boundary.

-

Add 2 mM thymidine to the culture medium for 16-18 hours.

-

Wash the cells twice with phosphate-buffered saline (PBS) and add fresh medium.

-

After 9 hours, add 2 mM thymidine again for 16-18 hours.

-

Release the cells from the block by washing twice with PBS and adding fresh medium. Cells will synchronously progress through the S phase.

-

-

Chk1 Inhibitor Treatment: Prepare a stock solution of the Chk1 inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration. Add the drug-containing medium to the cells and incubate for the desired time points.

Western Blotting for Checkpoint Proteins

This protocol allows for the analysis of protein expression and phosphorylation status of key players in the Chk1 pathway.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[9]

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Chk1 (Ser345), total Chk1, phospho-Cdc25C (Ser216), γH2AX) overnight at 4°C.[11][12]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[13]

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the single-cell population and analyze the DNA content based on PI fluorescence.[13]

-

The resulting histogram will show peaks corresponding to G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow for Assessing Chk1 Inhibitor Effects

Caption: A general experimental workflow for studying the effects of a Chk1 inhibitor.

Expected Outcomes and Interpretation

-

Abrogation of Checkpoint Arrest: Treatment with a Chk1 inhibitor in cells arrested at a checkpoint (e.g., by DNA damaging agents) is expected to cause a premature re-entry into the cell cycle. For example, in G2-arrested cells, Chk1 inhibition will lead to a decrease in the G2/M population and an increase in the mitotic population, which can be observed by flow cytometry and western blotting for mitotic markers like phospho-histone H3.[13]

-

Induction of DNA Damage: As a single agent, particularly in cancer cells with high replicative stress, Chk1 inhibition can lead to the accumulation of DNA damage due to the collapse of replication forks. This can be visualized by an increase in the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, via western blotting or immunofluorescence.[14]

-

Increased Apoptosis: The accumulation of excessive DNA damage often triggers apoptosis. This can be quantified by flow cytometry using Annexin V/PI staining or by western blotting for cleaved PARP or cleaved caspase-3.[6]

-

Changes in Protein Phosphorylation: Western blot analysis should reveal a decrease in the phosphorylation of Chk1's direct downstream targets, such as Cdc25C at Ser216, and potentially an increase in the phosphorylation of upstream kinases like ATR as part of a feedback loop.[15]

Conclusion

The use of small molecule inhibitors targeting Chk1 is an invaluable methodology for researchers in the fields of cell biology, cancer biology, and drug discovery. By providing a means to acutely and specifically disrupt Chk1's function, these tool compounds allow for the detailed investigation of cell cycle checkpoints and the DNA damage response. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for utilizing Chk1 inhibitors to advance our understanding of these fundamental cellular processes. While the specific compound "this compound" remains uncharacterized in public literature, the principles and techniques outlined here, using well-validated alternative inhibitors, will empower researchers to effectively probe the critical functions of Chk1.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Inhibition of Checkpoint Kinase 1 (CHK1) Upregulates Interferon Regulatory Factor 1 (IRF1) to Promote Apoptosis and Activate Anti-Tumor Immunity via MICA in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-rad.com [bio-rad.com]

- 10. origene.com [origene.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

in vitro characterization of Chk1-IN-6

An In-Depth Technical Guide to the In Vitro Characterization of Chk1-IN-6

Introduction

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central signal transducer in the DNA Damage Response (DDR) pathway.[1][2] Upon DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] This role in maintaining genomic integrity makes Chk1 an attractive therapeutic target in oncology. Inhibiting Chk1 can abrogate tumor cell checkpoints, particularly in cancer cells with defects in other checkpoint proteins like p53, and sensitize them to DNA-damaging chemotherapeutic agents. This compound is a potent and selective inhibitor developed for the therapeutic targeting of Chk1. This document provides a comprehensive technical overview of its in vitro characterization, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and its mechanism of action within the Chk1 signaling pathway.

Biochemical Profile of this compound

The primary biochemical activity of a kinase inhibitor is its ability to directly inhibit the enzymatic activity of its target. The potency of this compound against the Chk1 enzyme was determined through biochemical assays.

Data Presentation: Biochemical Potency

| Compound | Target | Parameter | Value (nM) |

| This compound | Chk1 | IC₅₀ | 16.1[3] |

Experimental Protocol: Chk1 Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency (IC₅₀) of an inhibitor against purified Chk1 kinase, based on the principles of the ADP-Glo™ Kinase Assay.[4][5] The assay measures the amount of ADP generated from the kinase reaction, which correlates directly with kinase activity.

Materials:

-

Full-length recombinant human Chk1 enzyme

-

Kinase substrate peptide (e.g., a derivative of Cdc25C)

-

Adenosine triphosphate (ATP)

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of a solution containing the Chk1 enzyme and the substrate peptide in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Kₘ for Chk1) in Kinase Assay Buffer.

-

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate the plate at room temperature for 40 minutes.

-

Convert the ADP generated by the kinase reaction into a detectable ATP signal by adding 50 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin.

-

Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Characterization

Cell-based assays are essential to confirm that an inhibitor can engage its target in a complex biological environment, exert a desired phenotypic effect (e.g., inhibit proliferation), and modulate downstream signaling pathways.

Data Presentation: Antiproliferative Activity

This compound demonstrates antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Parameter | Value (µM) |

| This compound | MV-4-11 | Acute Myeloid Leukemia | IC₅₀ | 0.14[3] |

| This compound | Z138 | Mantle Cell Lymphoma | IC₅₀ | 3.28[3] |

Data Presentation: Pharmacodynamic Biomarker Modulation

This compound modulates key phosphorylation events in the Chk1 signaling pathway within cells. Inhibition of Chk1 kinase activity leads to a decrease in its autophosphorylation at Serine 296 (pS296). Concurrently, the resulting unresolved DNA damage triggers a feedback loop that increases ATR-mediated phosphorylation of Chk1 at Serine 345 (pS345).[6]

| Compound | Cell Line | Treatment | Biomarker | Effect |

| This compound | MV-4-11 | 0-800 nM, 2h | pS296 Chk1 | Inhibition[3] |

| This compound | MV-4-11 | 0-800 nM, 2h | pS345 Chk1 | Induction[3] |

Experimental Protocols: Cell-Based Assays

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MV-4-11)

-

Complete cell culture medium

-

This compound

-

Sterile 96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Calculate the percent viability relative to vehicle-treated cells and determine the IC₅₀ value as described for the biochemical assay.

-

This protocol is used to detect changes in the phosphorylation status of Chk1 and other DDR proteins following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MV-4-11)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pS345-Chk1, anti-pS296-Chk1, anti-total Chk1, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle for a defined period (e.g., 2 hours).

-

Cell Lysis: Harvest and lyse the cells on ice using lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane thoroughly.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with other antibodies (e.g., for total protein or a loading control like β-actin) after stripping, if necessary.

-

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of Chk1, which disrupts the DNA damage response signaling cascade.

Caption: The Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.

In an uninhibited pathway, DNA damage activates the ATR kinase, which in turn phosphorylates and activates Chk1.[1][7] Active Chk1 then phosphorylates downstream targets, most notably the Cdc25 family of phosphatases.[2][8] This phosphorylation marks Cdc25 for degradation or sequestration, preventing it from activating Cdk complexes and thereby leading to cell cycle arrest.[8] this compound binds to the ATP-binding pocket of Chk1, preventing it from phosphorylating its substrates. This abrogates the G2/M checkpoint, causing cells with damaged DNA to prematurely enter mitosis, a lethal event known as mitotic catastrophe. This mechanism underlies the synergistic effect observed when this compound is combined with DNA-damaging agents like Gemcitabine.[3]

Overall Experimental Workflow

The in vitro characterization of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to more complex cell-based functional assays.

Caption: High-level workflow for the in vitro characterization of a Chk1 inhibitor.

This workflow begins with assessing the direct inhibitory effect of the compound on the purified enzyme. Positive hits are then profiled for selectivity against other kinases to ensure a specific mode of action. Subsequently, the compound's activity is validated in cellular models to measure its ability to penetrate cells, engage the target, and produce a functional outcome, such as inhibiting cell growth and modulating the intended signaling pathway.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHEK1 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Novel Chk1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of novel Checkpoint Kinase 1 (Chk1) inhibitors. Chk1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, making it a promising target for cancer therapy.[1][2] Inhibition of Chk1 can sensitize cancer cells, particularly those with defects in the G1 checkpoint (e.g., p53 mutations), to DNA-damaging agents by abrogating the S and G2/M checkpoints, leading to mitotic catastrophe and cell death.[3][4][5] This guide details the essential signaling pathways, experimental protocols, and data interpretation necessary for the robust preclinical assessment of these targeted agents.

The Chk1 Signaling Pathway in Cancer

Chk1 is a central transducer kinase in the ATR-Chk1 pathway, which is activated in response to a wide spectrum of DNA abnormalities, including those caused by replication stress and various DNA-damaging agents.[1][6] Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.

Key functions of the ATR-Chk1 pathway include:

-

Cell Cycle Checkpoint Control: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[3][7] This prevents the activation of cyclin-dependent kinases (CDK1 and CDK2), leading to arrest in the S and G2/M phases of the cell cycle, allowing time for DNA repair.[3][7]

-

Replication Fork Stability: During replication stress, Chk1 plays a crucial role in stabilizing stalled replication forks to prevent their collapse into DNA double-strand breaks.[3]

-

Suppression of Origin Firing: The pathway also suppresses the firing of new replication origins to prevent further DNA damage.[7]

In many cancer cells, the G1 checkpoint is dysfunctional due to mutations in genes like TP53. These cells become heavily reliant on the Chk1-dependent S and G2/M checkpoints for survival, especially when challenged with genotoxic agents.[4][8] Inhibiting Chk1 in this context removes these critical "brakes," forcing cells with damaged DNA to enter mitosis prematurely, resulting in a lethal outcome known as mitotic catastrophe.

Experimental Protocols for Preclinical Evaluation

A systematic approach is required to characterize a novel Chk1 inhibitor, moving from initial biochemical potency to cellular activity and finally to in vivo efficacy and tolerability.

In Vitro Evaluation

A. Biochemical Kinase Assays

-

Objective: To determine the direct inhibitory activity of the compound against the Chk1 enzyme and to assess its selectivity against other kinases.

-

Methodology:

-

Enzyme Source: Recombinant human Chk1 protein.

-

Assay Format: Common formats include dissociation-enhanced lanthanide fluorescent immunoassays (DELFIA) or microfluidic assays that measure the phosphorylation of a substrate peptide.[9]

-

Procedure: The Chk1 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor.

-

Detection: The amount of phosphorylated substrate is quantified using methods like fluorescence, luminescence, or radioactivity.

-

Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

-

Selectivity Profiling: The inhibitor is tested against a panel of other kinases (e.g., Chk2, CDKs, ATR) to determine its selectivity, which is crucial for minimizing off-target effects.[10]

-

B. Cell-Based Assays

-

Objective: To evaluate the compound's activity in a cellular context, including its ability to inhibit cell growth, abrogate checkpoints, and induce DNA damage.

-

Methodology:

-

Cell Lines: A panel of human cancer cell lines with varying genetic backgrounds (e.g., p53 wild-type vs. mutant) is used.[10]

-

Growth Inhibition/Cytotoxicity Assay:

-

Protocol: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations, either as a single agent or in combination with a DNA-damaging agent (e.g., gemcitabine, SN38).[10][11] Cell viability is assessed after a defined period (e.g., 72 hours to 6 days) using assays like MTT, CellTiter-Glo, or by quantifying total DNA.[12]

-

Endpoint: GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

-

-

Checkpoint Abrogation Assay:

-

Protocol: Cells are first arrested in a specific cell cycle phase (e.g., G2 phase using etoposide or S phase using hydroxyurea).[11][13] They are then treated with the Chk1 inhibitor. Cell cycle distribution is analyzed by flow cytometry after staining DNA with propidium iodide.

-

Endpoint: Abrogation of the checkpoint is observed as a decrease in the S/G2-M population and a potential increase in the sub-G1 population (indicative of apoptosis). The IC50 for checkpoint abrogation can be calculated.[14]

-

-

Pharmacodynamic (PD) Biomarker Analysis (Western Blotting):

-

Protocol: Cells are treated with the inhibitor (alone or in combination) for various times. Cell lysates are then prepared and analyzed by Western blotting.

-

Key Biomarkers:

-

Target Engagement: Inhibition of Chk1 autophosphorylation at S296.[13][14]

-

Checkpoint Abrogation: Decrease in inhibitory phosphorylation of CDK1 at Tyr15 (pY15 CDK1).[13][14]

-

DNA Damage: Increase in phosphorylated Histone H2AX at Ser139 (γH2AX), a marker of DNA double-strand breaks.[10][15]

-

Apoptosis: Increase in cleaved PARP or cleaved Caspase-3.[4][16]

-

Mitotic Entry: Increase in phosphorylated Histone H3 (pHH3), a marker of mitosis.[10]

-

-

-

In Vivo Evaluation

-

Objective: To assess the inhibitor's anti-tumor efficacy, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in animal models.

-

Methodology:

-

Animal Models:

-

Pharmacokinetic (PK) Studies:

-

Protocol: The inhibitor is administered to non-tumor-bearing mice via the intended clinical route (e.g., oral, intravenous).[13][18] Blood samples are collected at various time points.

-

Analysis: Drug concentration in plasma is measured (e.g., by LC-MS/MS).

-

Parameters: Key PK parameters are calculated, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).[13]

-

-

Efficacy Studies:

-

Protocol: Once tumors reach a specified size, mice are randomized into groups (vehicle, inhibitor alone, chemotherapy alone, combination).[10] The drugs are administered according to a defined schedule. Tumor volume and body weight are measured regularly.

-

Endpoint: Tumor growth inhibition (TGI) is the primary endpoint. Tumor regression may also be observed.[19]

-

-

Pharmacodynamic (PD) Studies:

-

Protocol: Tumor-bearing mice are treated with the inhibitor. Tumors (and sometimes surrogate tissues like skin) are collected at different time points post-dose.[20]

-

Analysis: Tumor lysates are analyzed by Western blotting or immunohistochemistry (IHC) for the same biomarkers assessed in vitro (e.g., pChk1, γH2AX, pY15 CDK1) to confirm target engagement and downstream effects in the tumor tissue.[14][20]

-

-

Data Presentation: Quantitative Summaries

Clear and concise data presentation is crucial for comparing novel inhibitors and making informed development decisions.

Table 1: In Vitro Potency and Selectivity of Novel Chk1 Inhibitors

| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | CDK1 IC50 (nM) | Selectivity (Chk2/Chk1) | Selectivity (CDK1/Chk1) | Reference |

| V158411 | 4.4 | 4.5 | >50,000 | ~1 | >10,000 | [10] |

| SAR-020106 | 13.3 | - | - | - | - | [14] |

| SCH900776 (MK-8776) | <3 | - | - | - | - | [11] |

| CCT245737 | <10 | - | - | - | - | [9] |

| Data presented as representative values from cited literature. "-" indicates data not specified in the source. |

Table 2: Cellular Activity of Novel Chk1 Inhibitors in Combination Therapy

| Cell Line | Chk1 Inhibitor | Chemotherapy | Fold Sensitization | Reference |

| HT29 (p53 mutant) | V158411 | Gemcitabine | >10 | [10] |

| HT29 (p53 mutant) | V158411 | SN38 | >10 | [10] |

| Multiple Lines | SCH900776 | Hydroxyurea | 20- to 70-fold | [11] |

| Multiple Lines | SCH900776 | Gemcitabine | 5- to 10-fold | [11] |

| Colon Tumor Lines | SAR-020106 | Gemcitabine | 3.0- to 29-fold | [14] |

| Colon Tumor Lines | SAR-020106 | SN38 | 3.0- to 29-fold | [14] |

| Fold sensitization is typically calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with the Chk1 inhibitor. |

Table 3: Preclinical Pharmacokinetics of Novel Chk1 Inhibitors in Mice

| Inhibitor | Dose & Route | Cmax (µmol/L) | t1/2 (h) | AUC (nmol/L·h) | Oral Bioavailability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SAR-020106 | 5 mg/kg i.v. | 1.35 | - | 703 | - |[13] | | CASC-578 | Oral | - | - | - | Bioavailable in multiple species |[18] | | PEP07 | Oral | - | - | - | Orally available, brain-penetrant |[19] | Pharmacokinetic parameters are highly dependent on the specific study conditions. "-" indicates data not specified in the source.

Combination Strategies and Biomarkers

The clinical development of Chk1 inhibitors has largely focused on combination therapies, as monotherapy activity is often limited to tumors with high intrinsic replication stress.[21][22]

Rationale for Combination Therapy:

-

Synthetic Lethality with DNA Damaging Agents: The primary strategy involves combining Chk1 inhibitors with agents that induce DNA damage or replication stress (e.g., gemcitabine, irinotecan, cisplatin).[5][10][23] The chemotherapy creates the damage, and the Chk1 inhibitor prevents the cell from arresting to repair that damage, leading to selective killing of p53-deficient tumor cells.[24]

-

Overcoming Resistance: Chk1 inhibition is being explored to overcome resistance to other targeted therapies, such as PARP inhibitors in BRCA-mutant cancers.[25]

-

Novel Combinations: Preclinical studies are investigating combinations with other DDR inhibitors (e.g., ATR or WEE1 inhibitors) or inhibitors of other signaling pathways like PI3K/mTOR.[15][17][26]

Potential Predictive Biomarkers: Identifying patients most likely to respond is critical for clinical success.

-

TP53 Mutation Status: As p53-deficient cells are more reliant on the G2 checkpoint, this is a key, albeit not absolute, biomarker.[10]

-

Replication Stress Markers: High levels of intrinsic replication stress may predict for single-agent activity. Potential biomarkers include Cyclin E1 (CCNE1) amplification and overexpression of BLM helicase.[25]

-

DNA Repair Defects: Tumors with defects in other DNA repair pathways, such as homologous recombination, may be more vulnerable to Chk1 inhibition.[15]

-

Pharmacodynamic Markers: Changes in pChk1 levels in tumor or surrogate tissues may serve as a biomarker of target engagement and biological activity.[20][27]

Conclusion

The preclinical evaluation of novel Chk1 inhibitors requires a multifaceted approach, integrating biochemical, cellular, and in vivo studies. Key success factors include demonstrating potent and selective on-target activity, achieving favorable pharmacokinetic properties, and showing efficacy in relevant tumor models, particularly in combination with standard-of-care or other targeted agents. A strong emphasis on biomarker development, from early pharmacodynamic markers of target engagement to predictive markers of sensitivity, is essential to guide rational clinical trial design and ultimately improve patient outcomes. The continued investigation of Chk1 inhibitors, informed by robust preclinical data, holds significant promise for expanding the arsenal of targeted cancer therapies.

References

- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel inhibitors of human Chk1 using pharmacophore-based virtual screening and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mTORC1 and DNA‐PKcs as novel molecular determinants of sensitivity to Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. medrxiv.org [medrxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chk1-IN-6 and Gemcitabine Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[1] Many cancer cells, particularly those with a defective p53 pathway, rely heavily on Chk1 for survival, especially when challenged with DNA-damaging agents.[2] Gemcitabine, a nucleoside analog, is a widely used chemotherapeutic agent that incorporates into DNA, leading to chain termination and inhibition of DNA synthesis, thereby inducing replication stress and DNA damage.[3]

The combination of a Chk1 inhibitor, such as Chk1-IN-6, with Gemcitabine presents a promising therapeutic strategy. By inhibiting Chk1, the Gemcitabine-induced cell cycle arrest is abrogated, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and enhanced cancer cell death, a concept known as synthetic lethality.[2][4] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and Gemcitabine combination therapy.

Mechanism of Action

Gemcitabine, a pro-drug, is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to stalled replication forks and DNA strand breaks.[3] This DNA damage activates the ATR-Chk1 signaling pathway.[2][5] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[6][7] This results in S-phase and G2/M checkpoint arrest, allowing time for DNA repair.[2]

This compound, as a potent and selective Chk1 inhibitor, blocks the phosphorylation of downstream targets of Chk1. This prevents the inactivation of Cdc25, leading to the activation of CDKs and the abrogation of the DNA damage-induced cell cycle checkpoints.[2][8] As a result, cells with Gemcitabine-induced DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptosis.[2][9] The combination therapy is particularly effective in p53-deficient tumors, which lack the G1 checkpoint and are thus more reliant on the Chk1-mediated S and G2/M checkpoints for survival upon DNA damage.[2]

Signaling Pathway

Caption: Signaling pathway of this compound and Gemcitabine combination therapy.

Quantitative Data Summary

Disclaimer: The following tables summarize representative quantitative data from preclinical studies of potent Chk1 inhibitors in combination with Gemcitabine. Data for the specific compound this compound may vary.

Table 1: In Vitro Cytotoxicity (IC50) of Chk1 Inhibitors and Gemcitabine

| Cell Line | Cancer Type | Chk1 Inhibitor (IC50, µM) | Gemcitabine (IC50, nM) | Gemcitabine + Chk1 Inhibitor (IC50, nM) | Reference |

| A549 | Non-Small Cell Lung | - | 2,834 | - | [2] |

| A549/G+ | Gemcitabine-Resistant NSCLC | - | 33,582 | - | [2] |

| MIA PaCa-2 | Pancreatic | - | 160 | 12 | [10] |

| BxPC3 | Pancreatic | - | 50 | 8 | [10] |

| Panc-1 | Pancreatic | - | 480 | 110 | [10] |

| HT-29 | Colon | - | 30 (GI50) | - | [9] |

| Calu-6 | Lung | - | - | - | [11] |

Table 2: Apoptosis Induction by Chk1 Inhibitor and Gemcitabine Combination

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| A549 | Control | ~5 | [2] |

| siChk1 | ~7 | [2] | |

| Gemcitabine | ~10 | [2] | |

| siChk1 + Gemcitabine | ~35 | [2] | |

| A549/G+ | Control | ~3 | [2] |

| siChk1 | ~5 | [2] | |

| Gemcitabine | ~8 | [2] | |

| siChk1 + Gemcitabine | ~25 | [2] |

Table 3: Cell Cycle Distribution after Chk1 Inhibitor and Gemcitabine Treatment

| Cell Line | Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| A549 | Control | ~55 | ~30 | ~15 | [2] |

| Gemcitabine | ~65 | ~20 | ~15 | [2] | |

| siChk1 + Gemcitabine | ~20 | ~65 | ~15 | [2] | |

| A549/G+ | Control | ~60 | ~25 | ~15 | [2] |

| Gemcitabine | ~40 | ~45 | ~15 | [2] | |

| siChk1 + Gemcitabine | ~15 | ~70 | ~15 | [2] |

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound and Gemcitabine combination therapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Gemcitabine, alone and in combination, and to calculate IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Gemcitabine (dissolved in sterile water or PBS)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound and Gemcitabine in culture medium.

-

Treat the cells with varying concentrations of this compound, Gemcitabine, or the combination. Include a vehicle control (DMSO). For combination studies, a fixed ratio or a matrix of concentrations can be used.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound and Gemcitabine.

Materials:

-

6-well plates

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound, Gemcitabine, or the combination for 24-48 hours.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and Gemcitabine on cell cycle distribution.

Materials:

-

6-well plates

-

Treated cells

-

Cold 70% ethanol

-

PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat as described for the apoptosis assay. A 24-hour treatment is often sufficient to observe cell cycle changes.

-

Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of key proteins in the DNA damage response and apoptotic pathways.

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pChk1 (Ser345), anti-γH2AX (Ser139), anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or -Tubulin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Use a loading control like Actin or Tubulin to ensure equal protein loading.

Logical Rationale for Combination Therapy

Caption: Logical framework illustrating the rationale for combining a Chk1 inhibitor with Gemcitabine.

Conclusion

The combination of this compound and Gemcitabine holds significant promise as a therapeutic strategy for various cancers, particularly those with defects in the p53 pathway. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively investigate the synergistic potential of this combination therapy. By elucidating the underlying molecular mechanisms and quantifying the therapeutic efficacy, these studies will contribute to the advancement of this promising anti-cancer strategy towards clinical application.

References

- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHEK1 - Wikipedia [en.wikipedia.org]

- 8. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LY2603618, a selective CHK1 inhibitor, enhances the anti-tumor effect of gemcitabine in xenograft tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with Chk1-IN-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chk1-IN-6, a selective and orally active Chk1 inhibitor, in cell viability and related assays. Detailed protocols for assessing cell proliferation, apoptosis, and cell cycle effects are provided, along with expected outcomes based on the mechanism of Chk1 inhibition.

Introduction to this compound

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells, particularly those with p53 mutations, are highly dependent on the Chk1-mediated checkpoint for survival.[1][3] Inhibition of Chk1 in such cancer cells can lead to the abrogation of cell cycle checkpoints, accumulation of DNA damage, and ultimately, mitotic catastrophe and apoptosis.[3][4]

This compound is a potent and selective inhibitor of Chk1 with a reported IC50 of 16.1 nM . It has demonstrated anti-proliferative activity in various cancer cell lines and has shown synergistic anti-cancer effects when used in combination with DNA-damaging agents like gemcitabine.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the anti-proliferative activity of this compound in different cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective experimental concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MV-4-11 | Acute Myeloid Leukemia | 0.14 | |

| Z138 | Mantle Cell Lymphoma | 3.28 | |

| HT-29 | Colorectal Adenocarcinoma | Synergistic with Gemcitabine | This compound (0-5 nM) combined with Gemcitabine showed a synergistic effect. |

| A549 | Lung Carcinoma | Synergistic with Gemcitabine | This compound (0-5 nM) combined with Gemcitabine showed a synergistic effect. |

| RPMI-8226 | Multiple Myeloma | Synergistic with Gemcitabine | This compound (0-5 nM) combined with Gemcitabine showed a synergistic effect. |

Signaling Pathway and Experimental Workflow

Chk1 Signaling Pathway in DNA Damage Response

Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for Cell Viability Assessment

Caption: General experimental workflow for assessing the effects of this compound on cancer cells.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[2][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)